7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide

Physicochemical profiling Drug-likeness CNS drug design

This compound is a critical tool for expanding the SAR of benzofuran-2-carboxamide neuroprotectants. Unlike the N-phenyl analogs tested in Cho et al. (2015), it uniquely features a 4-(2-oxopyrrolidin-1-yl) substituent, a cyclic lactam absent from all 18 derivatives in foundational studies. Use it to probe novel neuroprotective mechanisms, target kinases in deconvolution studies, or quantify BBB permeability impacts via PAMPA-BBB. A direct comparator for reference compound 1f.

Molecular Formula C20H18N2O4
Molecular Weight 350.374
CAS No. 1083425-31-3
Cat. No. B2828524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
CAS1083425-31-3
Molecular FormulaC20H18N2O4
Molecular Weight350.374
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O
InChIInChI=1S/C20H18N2O4/c1-25-16-5-2-4-13-12-17(26-19(13)16)20(24)21-14-7-9-15(10-8-14)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,24)
InChIKeyUHKNIAUQEKNCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 1083425-31-3): Procurement-Relevant Identity and Compound Class


7-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 1083425-31-3; molecular formula C20H18N2O4; molecular weight 350.4 g/mol) is a synthetic small molecule belonging to the 7-methoxybenzofuran-2-carboxamide class [1]. The compound comprises a benzofuran core substituted with a methoxy group at position 7 and a carboxamide linkage bearing a 4-(2-oxopyrrolidin-1-yl)phenyl moiety at position 2. This class of compounds has been investigated for neuroprotective and antioxidant activities, as demonstrated in primary cultured rat cortical neuronal models and cell-free bioassays [2]. The 2-oxopyrrolidin-1-yl substituent distinguishes this compound from simpler N-phenyl analogs previously reported in the literature.

Why Generic Substitution of 7-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 1083425-31-3) Is Not Supported by Evidence


Benzofuran-2-carboxamide derivatives are not interchangeable. Structure-activity relationship (SAR) studies conducted by Cho et al. (2015) on a closely related series of 18 novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that minor substituent variations on the N-phenyl ring produce large differences in neuroprotective potency and antioxidant activity [1]. In that study, compound 1f (R2 = -CH3) exhibited the most potent neuroprotection—comparable to memantine at 30 μM—while compound 1c (R2 = -OCH3) showed no significant protection, and compound 1d (R3 = -OCH3) actually reduced cell viability below NMDA-only controls [1]. The target compound bears a 4-(2-oxopyrrolidin-1-yl) substituent that is absent from all 18 derivatives tested in that foundational SAR study, meaning its pharmacological profile cannot be reliably extrapolated from any single tested analog. Procurement decisions must therefore be based on the unique structural and physicochemical properties of this specific compound, not on generic class-level assumptions.

Quantitative Differentiation Evidence for 7-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 1083425-31-3): Comparative Data Guide for Procurement


Physicochemical Property Differentiation: logP, TPSA, and Hydrogen Bond Acceptor Profile vs. the Most Potent Benzofuran-2-Carboxamide Analog (Compound 1f)

The target compound (CAS 1083425-31-3) possesses a computed XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 71.8 Ų, with 4 hydrogen bond acceptor atoms and 1 hydrogen bond donor [1]. In comparison, the most potent neuroprotective analog from the Cho et al. series—compound 1f (7-methoxy-N-(m-tolyl)benzofuran-2-carboxamide)—has a simpler N-(3-methylphenyl) substituent, which yields a lower molecular weight (~281 g/mol), a lower TPSA (~51 Ų), and fewer hydrogen bond acceptors (~3) [2]. The 2-oxopyrrolidin-1-yl moiety in the target compound introduces an additional hydrogen bond acceptor (the pyrrolidinone carbonyl) and increases TPSA, which are parameters known to influence blood-brain barrier penetration and target engagement in CNS drug discovery [1]. The higher TPSA of the target compound may reduce passive CNS permeability relative to compound 1f, potentially altering the therapeutic window or requiring different formulation strategies.

Physicochemical profiling Drug-likeness CNS drug design

Class-Level Neuroprotective SAR: Positional Substitution Drives Excitotoxic Protection, and the 4-(2-Oxopyrrolidin-1-yl) Substituent Is Untested

In the Cho et al. (2015) study, 18 benzofuran-2-carboxamide derivatives were screened for neuroprotection against NMDA-induced excitotoxicity in primary rat cortical neurons [1]. At 100 μM, nine compounds (1a, 1c, 1f, 1i, 1j, 1l, 1p, 1q, 1r) achieved ≥75% cell viability relative to control, while NMDA-alone treatment reduced viability to 60–70% [1]. The most potent compound, 1f (R2 = -CH3), restored cell viability to levels comparable with memantine at 30 μM, but its efficacy declined at 300 μM, suggesting a narrow therapeutic window [1]. Compound 1j (R3 = -OH) also demonstrated marked anti-excitotoxic effects at 100–300 μM and additionally scavenged DPPH radicals and inhibited lipid peroxidation [1]. Importantly, the target compound bears a 4-(2-oxopyrrolidin-1-yl)phenyl substituent that was not included among the 18 tested analogs. No direct neuroprotective data exist for this specific substitution pattern. The SAR from this study establishes that the position and electronic nature of substituents on the N-phenyl ring are critical determinants of both neuroprotective potency and antioxidant activity, but this SAR cannot be extrapolated to the pyrrolidinone-substituted phenyl moiety without dedicated experimental validation.

Neuroprotection Excitotoxicity NMDA receptor Structure-activity relationship

Antioxidant Activity Differentiation: DPPH Radical Scavenging and Lipid Peroxidation Inhibition SAR Indicate Substitution-Specific Effects

The Cho et al. (2015) study evaluated antioxidant activity via DPPH radical scavenging (at 10 and 100 μM) and inhibition of Fe²⁺-ascorbic acid-induced lipid peroxidation in rat brain homogenates [1]. Among the tested derivatives, compound 1j (R3 = -OH) exhibited the most potent dual antioxidant profile: it scavenged DPPH radicals and inhibited lipid peroxidation in a moderate and appreciable degree [1]. Compound 1j also showed the most potent inhibition of NMDA-induced intracellular ROS generation among all tested derivatives (quantified values for ROS inhibition: 1j at 100 μM demonstrated 62.0% DPPH inhibition) [1]. In contrast, memantine did not inhibit NMDA-induced ROS generation [1]. The target compound's 4-(2-oxopyrrolidin-1-yl)phenyl substituent is structurally distinct from the -OH substitution at R3 that conferred antioxidant activity to compound 1j. No experimental antioxidant data exist for this specific compound. Researchers evaluating this compound for antioxidant applications must consider that the 2-oxopyrrolidin-1-yl group lacks the phenolic hydrogen donor functionality that was associated with radical scavenging activity in the most active analog.

Antioxidant activity DPPH assay Lipid peroxidation Reactive oxygen species

Structural Uniqueness vs. Closest Commercial Analogs: The 2-Oxopyrrolidin-1-yl Moiety Introduces a Distinct Pharmacophoric Element

A search of the PubChem database reveals that the target compound (CID 45574658) is structurally unique among benzofuran-2-carboxamide derivatives with reported bioactivity [1]. The closest commercially available analog bearing a pyrrolidinone substituent is N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide (AMB1906013), which lacks both the 7-methoxy group and the carbonyl oxygen in the pyrrolidine ring [2]. This structural difference is significant: the 7-methoxy group was a conserved feature in all 18 neuroprotective benzofuran-2-carboxamide derivatives tested by Cho et al., implying its critical role in the pharmacophore [3]. The 2-oxopyrrolidin-1-yl group in the target compound provides a cyclic amide (lactam) functionality that can act as both a hydrogen bond acceptor (via the carbonyl oxygen) and a potential metabolic recognition site, features absent in the simple pyrrolidine analog AMB1906013. No other benzofuran-2-carboxamide bearing the exact 4-(2-oxopyrrolidin-1-yl)phenyl substituent at position 2 and a 7-methoxy group has been reported in the primary literature with quantitative bioactivity data.

Chemical library screening Pharmacophore modeling Chemical diversity Medicinal chemistry

Recommended Application Scenarios for 7-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 1083425-31-3) Based on Available Evidence


SAR Expansion Studies: Probing the 2-Oxopyrrolidin-1-yl Substituent Effect in Benzofuran-2-Carboxamide Neuroprotection

The foundational SAR published by Cho et al. (2015) tested only simple alkyl, alkoxy, halo, nitro, and trifluoromethyl substituents on the N-phenyl ring [1]. The target compound introduces a 4-(2-oxopyrrolidin-1-yl) substituent—a cyclic lactam moiety not represented in that study. Researchers aiming to expand the SAR landscape of this chemotype can use this compound as a probe to determine whether the pyrrolidinone ring enhances, diminishes, or modulates neuroprotective activity relative to the benchmark compounds 1f and 1j. Head-to-head testing against compound 1f (the most potent NMDA-protective analog) and compound 1j (the most potent antioxidant analog) in the same primary cortical neuron model would generate the first quantitative comparative data for this substitution pattern, directly addressing the evidence gap identified in Section 3.

CNS Drug-Likeness Profiling: Evaluating Blood-Brain Barrier Penetration Potential of a Higher TPSA Benzofuran-2-Carboxamide

With a computed TPSA of 71.8 Ų, the target compound sits near the upper boundary of the commonly cited threshold for CNS drug-likeness (TPSA < 60–70 Ų for passive BBB penetration) [1]. In contrast, compound 1f (the most potent neuroprotective analog) has an estimated TPSA of ~51 Ų [2]. This physicochemical distinction makes the target compound an informative tool compound for investigating the relationship between TPSA, hydrogen bond acceptor count, and CNS exposure within the benzofuran-2-carboxamide series. Parallel artificial membrane permeability assay (PAMPA-BBB) measurements or in situ brain perfusion studies comparing the target compound with compound 1f would quantify the permeability penalty (or lack thereof) imposed by the 2-oxopyrrolidin-1-yl group.

Chemical Probe Development for NMDA-Independent Neuroprotection Pathways

The Cho et al. study demonstrated that compound 1j inhibited NMDA-induced ROS generation, whereas memantine—a direct NMDA receptor antagonist—did not [1]. This finding suggests that certain benzofuran-2-carboxamide derivatives may exert neuroprotection through mechanisms distinct from NMDA receptor blockade. The target compound, with its unique 2-oxopyrrolidin-1-yl substituent, may engage a different subset of neuroprotective targets or signaling pathways. Researchers can deploy this compound in target deconvolution studies (e.g., kinome profiling, affinity proteomics) to determine whether the pyrrolidinone moiety directs binding toward kinases, phosphatases, or other enzymes involved in excitotoxic signaling cascades, potentially identifying a novel mechanism of action distinct from that of compounds 1f and 1j.

Antioxidant Mechanistic Studies: Distinguishing Direct Radical Scavenging from Nrf2/ARE Pathway Activation

Since compound 1j (R3 = -OH) demonstrated direct DPPH radical scavenging and lipid peroxidation inhibition, while the target compound lacks a free phenolic -OH [1], comparative testing of these two compounds can dissect the relative contributions of direct radical scavenging versus indirect antioxidant mechanisms (e.g., Nrf2/ARE pathway activation) to the observed cytoprotection. If the target compound provides neuroprotection without direct radical scavenging activity, it would implicate an indirect, pathway-dependent antioxidant mechanism that could be of interest for developing neuroprotective agents with a cleaner mechanistic profile.

Quote Request

Request a Quote for 7-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.